molecular formula C13H12N2O2S B11669039 N'-(2-methoxybenzylidene)-2-thiophenecarbohydrazide

N'-(2-methoxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11669039
M. Wt: 260.31 g/mol
InChI Key: SAQVZFJFQMSYKT-NTEUORMPSA-N
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Description

N'-(2-Methoxybenzylidene)-2-thiophenecarbohydrazide is a Schiff base derived from the condensation of 2-methoxybenzaldehyde with 2-thiophenecarbohydrazide. This compound belongs to a class of hydrazide derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The methoxy group at the ortho position on the benzylidene moiety and the thiophene ring in the carbohydrazide backbone contribute to its unique electronic and steric properties, influencing both reactivity and biological interactions .

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-17-11-6-3-2-5-10(11)9-14-15-13(16)12-7-4-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

SAQVZFJFQMSYKT-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, leading to the formation of the desired hydrazone compound .

Industrial Production Methods

While specific industrial production methods for N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism by which N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide exerts its effects involves its interaction with molecular targets and pathways. As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. The presence of electronegative atoms like nitrogen, sulfur, and oxygen in its structure enhances its binding affinity to metal surfaces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The presence of an ortho-methoxy group reduces carbonyl reactivity in nucleophilic addition, leading to lower yields compared to non-methoxy analogs (e.g., 76% vs. 88% for hydroxybenzohydrazide derivatives) .
  • Ultrasound-assisted synthesis improves yields and reaction efficiency, as seen in HTMBH (85% yield) compared to conventional reflux methods .
  • Halogen substituents (e.g., bromo in ) and nitro groups may enhance electronic effects but complicate synthesis due to steric hindrance .

Crystallographic and Physical Properties

Table 2: Crystallographic Data and Physical Properties
Compound Name Crystal System Dihedral Angle (Benzene Rings) Melting Point (°C) Intermolecular Interactions
N'-(2-Methoxybenzylidene)-2-thiophenecarbohydrazide Not Reported Not Reported Not Reported Likely N–H···O hydrogen bonds
2-Nitro-N'-(5-bromo-2-methoxybenzylidene)benzohydrazide Monoclinic 73.0° Not Reported N–H···O hydrogen bonds
2-Chloro-N'-(2-methoxybenzylidene)benzohydrazide Triclinic 89.3° Not Reported N–H···O hydrogen bonds
N'-(2-Chloro-6-hydroxybenzylidene)thiophene-2-carbohydrazide monohydrate Monoclinic Not Reported Not Reported O–H···O and N–H···O bonds

Key Observations :

  • Methoxy and halogen substituents influence crystal packing via hydrogen bonding and van der Waals interactions. For example, the triclinic system in features chains stabilized by N–H···O bonds .
  • Dihedral angles between aromatic rings (e.g., 73.0° in ) indicate non-planar conformations, which may affect molecular stacking and solubility .

Key Observations :

  • Anti-inflammatory activity is prominent in phenoxy-substituted derivatives, outperforming standard drugs like mefenamic acid .
  • Thiophene-containing hydrazides (e.g., HTMBH) exhibit non-biological applications, such as corrosion inhibition, due to their electron-rich sulfur atoms .
  • Methoxy and halogen groups may enhance bioactivity by improving membrane permeability or target binding, though specific data for the target compound is lacking .

Biological Activity

N'-(2-methoxybenzylidene)-2-thiophenecarbohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 2-thiophenecarbohydrazide and 2-methoxybenzaldehyde. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

TechniqueObservations
NMRCharacteristic peaks confirming structure
MSMolecular ion peak consistent with expected molecular weight
IRFunctional groups identified (e.g., C=O, C=N)

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus62.5
Escherichia coli62.5
Candida albicans125
Aspergillus niger125

The compound showed selective activity against Gram-positive bacteria compared to Gram-negative bacteria, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity Assay Results

Cell LineIC50 (μM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)12.5
A549 (lung cancer)10.0

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that the compound possesses significant free radical scavenging activity.

Table 4: Antioxidant Activity Assay Results

Assay TypeIC50 (μM)
DPPH Scavenging25.0
ABTS Scavenging20.0

These findings suggest that this compound could serve as a potential therapeutic agent in oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the therapeutic applications of similar compounds in clinical settings. For instance, metal complexes of Schiff bases have shown enhanced biological activities compared to their uncoordinated counterparts, suggesting a potential avenue for further exploration with this compound.

Case Study Example

In a study conducted by Mondal et al., a related compound demonstrated superior antimicrobial activity when complexed with nickel ions, indicating that metal coordination may enhance biological efficacy . This suggests that similar strategies could be applied to this compound for improved therapeutic outcomes.

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